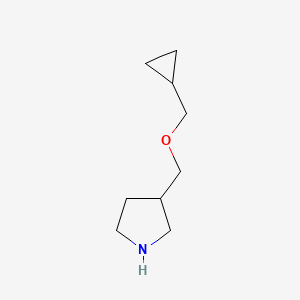
3-((Cyclopropylmethoxy)methyl)pyrrolidine
Descripción general
Descripción
“3-((Cyclopropylmethoxy)methyl)pyrrolidine”, also known as CPMP, is a synthetic compound. It has a CAS Number of 1063734-02-0 and a linear formula of C9H17O1N1 .
Molecular Structure Analysis
The molecular structure of “3-((Cyclopropylmethoxy)methyl)pyrrolidine” is represented by the SMILES stringC1 (COCC2CC2)CNCC1 . The InChI key is VILQGKAIDWXNGU-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
“3-((Cyclopropylmethoxy)methyl)pyrrolidine” is a solid . Its molecular weight is 155.24 g/mol.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Pyrrolidines, including 3-((Cyclopropylmethoxy)methyl)pyrrolidine, are significant in heterocyclic organic chemistry, exhibiting diverse biological effects and applications in medicine and industry, such as in dyes and agrochemicals. The synthesis of pyrrolidines through [3+2] cycloaddition and their potential applications are studied extensively (Żmigrodzka et al., 2022).
Pharmaceutical Synthesis
- Methods have been explored for introducing functional groups to the pyrrolidine skeleton, which is useful in synthesizing key intermediates for various pharmaceutical compounds (Shono et al., 1987).
Catalysis and Stereochemistry
- The preparation and structural analysis of diastereomeric derivatives of 3-phosphanylpyrrolidine and their applications in asymmetric catalysis demonstrate the versatility of pyrrolidines in synthetic chemistry (Nagel & Nedden, 1997).
Biological Activity
- Fungal metabolites containing pyrrolidine structures have shown significant biological activities, such as anti-juvenile hormone and insecticidal properties (Cantín et al., 1999).
Antibacterial and Antiinflammatory Properties
- Pyrrolidine derivatives have been evaluated for their potential as antibacterial and antiinflammatory agents, showing promising results in medical applications (Ikuta et al., 1987).
Conformational Studies in Drug Design
- Studies on the conformation of pyrrolidine derivatives, such as the cyclization of an open-chain linker into a five-membered pyrrolidine, have implications for optimizing the design of therapeutic agents (Liu et al., 2021).
Safety And Hazards
Propiedades
IUPAC Name |
3-(cyclopropylmethoxymethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-2-8(1)6-11-7-9-3-4-10-5-9/h8-10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VILQGKAIDWXNGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCC2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((Cyclopropylmethoxy)methyl)pyrrolidine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

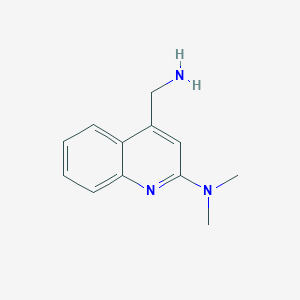
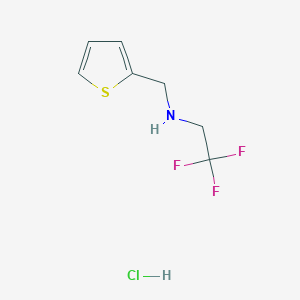
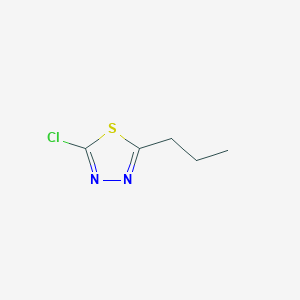
amine](/img/structure/B1374483.png)
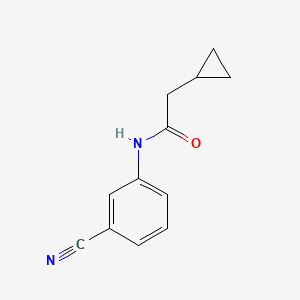
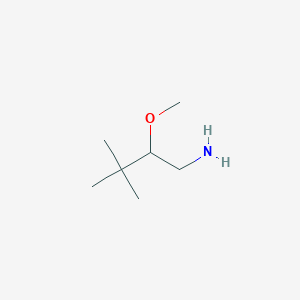
![1-[4-(Pyrimidin-5-yl)phenyl]ethan-1-amine](/img/structure/B1374489.png)
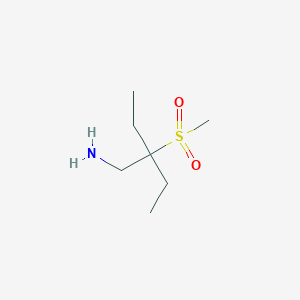
![3-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374491.png)
![2-{2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1374492.png)
![4-{2-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1374493.png)
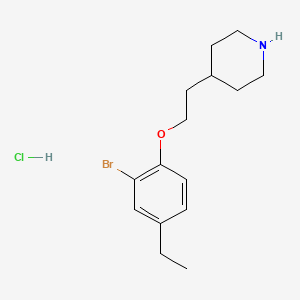
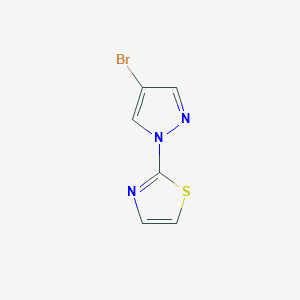
![1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carboxylic acid](/img/structure/B1374498.png)